Product packaging for Ethyl thiazole-4-carboxylate(Cat. No.:CAS No. 14527-43-6)

Ethyl thiazole-4-carboxylate

Cat. No.: B022499
CAS No.: 14527-43-6
M. Wt: 157.19 g/mol
InChI Key: XDOKFEJMEJKVGX-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Moiety in Heterocyclic Chemistry

The thiazole ring is an aromatic, five-membered heterocycle with the molecular formula C₃H₃NS. fabad.org.tr Its structure, featuring both a sulfur and a nitrogen atom, imparts a unique combination of chemical properties. numberanalytics.com The presence of these heteroatoms creates sites for various chemical reactions, including electrophilic and nucleophilic substitutions, making the thiazole ring a versatile building block in organic synthesis. nih.govsmolecule.com This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of a vast library of thiazole derivatives with tailored properties. nih.gov The thiazole nucleus is also a key component in the generation of carbene species when conjugated with transition metals, which are important catalysts in reactions like the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr

Historical Context of Thiazole Compound Discovery and Early Applications

The first synthesis of a thiazole derivative was reported in 1887 by Hantzsch and Weber. tandfonline.com Since its discovery in the late 19th century, the thiazole ring has been the subject of extensive research. numberanalytics.com One of the most significant early discoveries was the identification of the thiazole moiety as a fundamental component of thiamine (B1217682) (vitamin B1), highlighting its biological importance. researchgate.netbohrium.com This discovery spurred further investigation into the biological roles and potential therapeutic applications of thiazole-containing compounds.

Overview of Thiazole-Based Scaffolds in FDA-Approved Drugs and Clinical Relevance

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in over 18 FDA-approved drugs. fabad.org.trnih.gov These drugs span a wide range of therapeutic areas, demonstrating the versatility of the thiazole ring in drug design. Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The presence of the thiazole moiety often enhances the efficacy and target specificity of these drugs.

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Moiety

Drug NameTherapeutic Area
CefiderocolAntibacterial
AlpelisibAnticancer
SulfathiazoleAntibacterial
TiazofurinAntitumor
MeloxicamAnti-inflammatory
IsavuconazoleAntifungal
ThiabendazoleAntiparasitic
FebuxostatAntigout
EdoxabanAntithrombotic
NizatidineAntiulcer
AztreonamAntibacterial

This table is not exhaustive but provides representative examples.

Research Scope and Focus on Ethyl Thiazole-4-carboxylate (ET-4-C)

This article will focus specifically on the chemical compound This compound (ET-4-C). ET-4-C is a key intermediate and building block in the synthesis of more complex thiazole derivatives for various applications. cymitquimica.com Its structure, featuring an ethyl ester group at the 4-position of the thiazole ring, allows for a variety of chemical modifications. This article will delve into the synthesis, chemical properties, and reactions of ET-4-C, as well as its applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B022499 Ethyl thiazole-4-carboxylate CAS No. 14527-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKFEJMEJKVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407423
Record name Ethyl thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-43-6
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-thiazole-4-carboxylate
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Synthetic Methodologies and Reaction Pathways of Ethyl Thiazole 4 Carboxylate

Classical Synthesis Routes

Traditional methods for synthesizing ethyl thiazole-4-carboxylate often rely on the cyclization of acyclic precursors. These routes are well-established and have been fundamental in the development of thiazole (B1198619) chemistry.

Condensation of Ethyl Bromopyruvate with Thioformamide

A primary and long-standing method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with thioformamide. orgsyn.orgprepchem.com The reaction is typically carried out in a solvent such as ether. orgsyn.org This method represents a direct and efficient approach to the thiazole ring system, forming the core structure in a single cyclization step. A similar process involves reacting ethyl bromopyruvate with 3-hydroxythiopicolinamide (B8621032) in dry ethanol (B145695) under a nitrogen atmosphere, followed by refluxing. prepchem.com

Hydrogenolysis of Ethyl 2-Bromothiazole-4-carboxylate

Another established route to obtain this compound is through the hydrogenolysis of ethyl 2-bromothiazole-4-carboxylate. orgsyn.org This process involves the removal of the bromine atom at the 2-position of the thiazole ring. The reaction is typically accomplished using a catalyst, such as Raney nickel, in an ethanol solvent. orgsyn.org This reductive dehalogenation provides a clean conversion to the desired product.

Desulfurization of Ethyl 2-Mercaptothiazole-4-carboxylate

The desulfurization of ethyl 2-mercaptothiazole-4-carboxylate presents a further classical pathway. orgsyn.org In this method, the mercapto group at the 2-position is removed. The reaction can be carried out using hydrogen peroxide in the presence of concentrated hydrochloric acid. orgsyn.org This oxidative desulfurization effectively yields this compound.

Modern and Advanced Synthesis Approaches

More contemporary methods offer alternative strategies for the synthesis of this compound, often providing milder reaction conditions and broader substrate scope.

Condensation of Ethyl Isocyanoacetate with Thiono Esters

A mild and general method for preparing 4-substituted thiazoles involves the condensation of ethyl isocyanoacetate with thiono esters. orgsyn.org For the synthesis of the parent this compound, O-ethyl thioformate is used as the thiono ester. orgsyn.org The reaction is conducted in absolute ethanol in the presence of a catalytic amount of sodium cyanide. orgsyn.org This procedure is noted for its efficiency, affording the product in high yields. orgsyn.org

Synthesis of this compound Analogs from Ethyl Isocyanoacetate
Thiono EsterResulting ThiazoleYield (%)Boiling/Melting Point (°C)
O-Ethyl ThioformateThis compound6885–87 (0.15 mm)
O-Ethyl ThioacetateEthyl 2-methylthiazole-4-carboxylate8289–90
O-Ethyl ThiopropionateEthyl 2-ethylthiazole-4-carboxylate7549–50

The mechanism for the condensation of ethyl isocyanoacetate and a thiono ester is believed to proceed through a specific sequence of reactions. orgsyn.org It likely begins with the thioformylation of the metallated isocyanoacetate. orgsyn.org This is followed by an intramolecular 1,1-addition of the resulting tautomeric enethiol to the isonitrile group. orgsyn.org This cyclization step forms the thiazole ring. This synthetic pathway is analogous to the formation of oxazoles from the acylation of metallated isonitriles with acid chlorides or anhydrides. orgsyn.org

Mechanism of Thioformylation and Intramolecular 1,1-Addition

One-Pot Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes.

[4+1] Approach involving L-cysteine Ethyl Ester Hydrochloride and Pyruvaldehyde

A notable one-pot synthesis involves the reaction of L-cysteine ethyl ester hydrochloride with pyruvaldehyde to form a thiazole derivative. This approach is relevant to the synthesis of bacillamide A. researchgate.net The condensation reaction between the amino acid and the dicarbonyl compound leads directly to the formation of the thiazole ring.

Utilization of Hypervalent Iodine Reagents (e.g., Iodobenzene (B50100) Diacetate)

Hypervalent iodine reagents, such as iodobenzene diacetate (DIB), are mild and environmentally friendly oxidizing agents that can facilitate the synthesis of various heterocyclic compounds. niscpr.res.inmkuniversity.ac.in For instance, DIB can be used in the oxidative cyclization of N'-(substituted benzylidene)thiazole-4-carbohydrazides to produce 2-aryl-5-(2'-(4-nitrophenylamino)thiazol-4'-yl)-1,3,4-oxadiazoles efficiently at room temperature. niscpr.res.in While this example leads to an oxadiazole, the principle of using hypervalent iodine reagents for oxidative cyclizations is applicable to the synthesis of other heterocycles, including thiazoles. These reagents offer an alternative to metal-based oxidants, avoiding potential metal contamination of the final product. mkuniversity.ac.in

Synthesis of Key Precursors and Intermediates

The synthesis of this compound often relies on the preparation of key precursors and intermediates, which are then further modified.

Ethyl 2-Amino-1,3-thiazole-4-carboxylate Synthesis from Thiourea (B124793) and Ethyl Bromopyruvate

A widely used and efficient method for the synthesis of the ethyl 2-amino-1,3-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This involves the condensation reaction between thiourea and ethyl bromopyruvate. vulcanchem.comvulcanchem.comresearchgate.net The reaction is typically carried out by refluxing the reactants in ethanol, leading to high yields of the desired aminothiazole product. vulcanchem.comresearchgate.net This intermediate is a crucial building block for the synthesis of a wide array of more complex thiazole derivatives. vulcanchem.comvulcanchem.comlookchem.com

Table 1: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

Reactant 1Reactant 2SolventConditionYieldReference
ThioureaEthyl bromopyruvateEthanolReflux>90% vulcanchem.com
ThioureaEthyl bromopyruvateEthanolReflux (24h)50% researchgate.net
Acetylation of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

The amino group of ethyl 2-amino-1,3-thiazole-4-carboxylate can be readily acetylated to provide ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate. This transformation is typically achieved by reacting the aminothiazole with acetic anhydride, often under reflux conditions in a suitable solvent like ethanol. mdpi.com This acetylation step is important for further functionalization and the synthesis of various biologically active molecules. For example, the acetylated product serves as a precursor for the synthesis of compounds with potential anticancer and antimicrobial activities.

Table 2: Acetylation of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

ReactantReagentSolventConditionProductReference
Ethyl 2-amino-1,3-thiazole-4-carboxylateAcetic AnhydrideEthanol or AcetonitrileRefluxEthyl 2-(acetylamino)-1,3-thiazole-4-carboxylate
Ethyl 2-amino-1,3-thiazole-4-carboxylateAcetic AnhydrideSolvent-free-N-acetylated product mdpi.com
Formation of Ethyl 2-(aminomethyl)thiazole-4-carboxylate

The synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate is not a direct process but typically involves a multi-step pathway. The common strategy begins with the synthesis of an intermediate, Ethyl 2-aminothiazole-4-carboxylate, which is generally formed through the reaction of ethyl bromoacetate (B1195939) with thiourea. From this intermediate, the aminomethyl group is introduced.

A prevalent method involves the use of a protected form of glycine, such as N-Boc-glycylthioamide. This protected thioamide is reacted with ethyl 3-bromopyruvate. The reaction, conducted in the presence of potassium bicarbonate (KHCO3) and followed by oxidation, yields the N-Boc protected intermediate, ethyl 2-[1-(Boc)aminomethyl]thiazole-4-carboxylate. oup.com The final step is the deprotection of the amine group. This is often achieved by treating the intermediate with an acid, such as trifluoroacetic acid (TFA), to remove the Boc (tert-butoxycarbonyl) protecting group and yield the final product, Ethyl 2-(aminomethyl)thiazole-4-carboxylate. nih.gov

Another described pathway starts from amino-protected (S)-amino acids, which are first converted to their respective amides and then to thioamides using Lawesson's reagent. These thioamides are subsequently reacted with ethyl bromopyruvate in the presence of calcium carbonate to form the bis-protected thiazoles. nih.gov Deprotection with TFA then furnishes the desired amino derivative. nih.gov

Optimized Reaction Conditions and Yield Enhancement Strategies

Significant research has been directed at optimizing the synthesis of thiazole carboxylates to improve efficiency, yield, and purity while simplifying the procedure. Key strategies include the adoption of one-pot synthesis, precise temperature control, and the use of catalysts.

One-Pot Synthesis: A notable improvement over traditional multi-step methods is the development of "one-pot" procedures. These methods combine sequential reactions, such as bromination and cyclization, into a single process. For instance, starting with acetoacetate (B1235776) and N-bromosuccinimide, the reaction is completed by adding a thiourea derivative in the same pot, which simplifies the operation, reduces waste, and often results in good yields and high purity. google.comtandfonline.com This approach avoids the tedious isolation of intermediates, such as ethyl 2-bromo-3-oxobutanoate, which is a limitation of the conventional two-step synthesis. tandfonline.com One such efficient, catalyst-free, one-pot method reported a yield of 75%. mdpi.com

Temperature Control: The reaction temperature is a critical parameter that significantly influences the yield and purity of the product. In diazotization reactions used to synthesize certain thiazole derivatives, maintaining a low temperature (e.g., -20 °C) is crucial. cbijournal.com Even a slight increase in temperature can lead to the formation of multiple byproducts, complicating purification and decreasing the yield of the desired compound. cbijournal.com

Catalysts and Reagents: The choice of reagents and catalysts can also enhance reaction efficiency. In some syntheses, polyethylene (B3416737) glycol (PEG-600) has been used as a phase-transfer catalyst, which can increase the rate of reaction. bepls.com Additionally, studies have shown that having an electron-poor group on the thiazoline (B8809763) ring can facilitate its oxidation to the final thiazole product. researchgate.net

The table below summarizes various optimization strategies found in the literature.

StrategyReagents/ConditionsPurposeReported OutcomeSource
One-Pot Synthesis Ethyl acetoacetate, N-bromosuccinimide, Thiourea derivative; Water and THF solventSimplify bromination and cyclization stepsGood yield, high purity, simplified process google.comtandfonline.com
Catalyst-Free One-Pot Reaction Ethyl acetoacetate, NBS, N,N′-diethylthioureaImprove efficiency and yield75% yield, facile work-up mdpi.com
Temperature Control Diazotization reaction maintained at -20 °CPrevent side reactionsClean reaction profile, improved yield cbijournal.com
Phase-Transfer Catalysis PEG-600Increase reaction rateEnhanced reaction rate bepls.com

Purification Techniques for this compound

The final step in the synthesis of this compound and its derivatives is purification to remove unreacted starting materials, reagents, and byproducts. The most commonly employed techniques are column chromatography and recrystallization.

Column Chromatography: Silica gel flash chromatography is a widely used method for purifying crude this compound derivatives. The choice of eluent (the solvent system that moves the compounds through the column) is critical for achieving good separation. A mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) is frequently used, with varying ratios depending on the specific derivative being purified. For example, ratios of PE:EA = 25:1 and PE:EA = 20:1 have been reported to successfully yield pure products, often as yellow oils or solids.

Recrystallization: Recrystallization is another standard and effective method for purifying solid products. The crude material is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solvent. Various solvents have been successfully used for the recrystallization of this compound and its analogues. These include:

Ethanol: Used to recrystallize off-white precipitates of ethyl 2-aminothiazole-4-carboxylate. nih.gov

Ethyl Acetate: Employed to obtain yellow cubic crystals of the target compound. tandfonline.commdpi.com

Hexane (B92381): Hot hexane has been used to extract the product from a crude oil. orgsyn.org Subsequent concentration and cooling of the hexane extract yield the purified product as off-white needles. orgsyn.org Simple recrystallization from hexane has also been reported. chemicalbook.com

Water/Ethanol Mixture: A solution with a volume ratio of water to ethanol of 1:1 has been used for recrystallization. google.com

The following table details the purification techniques reported in the literature.

Purification MethodReagents/SolventsProduct FormSource
Silica Gel Flash Chromatography Petroleum Ether:Ethyl Acetate (25:1)Yellow Oil
Silica Gel Flash Chromatography Petroleum Ether:Ethyl Acetate (20:1)Yellow Oil or Solid
Recrystallization Ethyl AcetateYellow Cubic Crystals tandfonline.commdpi.com
Recrystallization EthanolOff-white precipitate nih.gov
Recrystallization HexaneOff-white needles orgsyn.orgchemicalbook.com
Extraction & Crystallization Hot HexaneOff-white needles orgsyn.org
Recrystallization Water/Ethanol (1:1)White needle crystals google.com

Chemical Reactivity and Derivatization Strategies of Ethyl Thiazole 4 Carboxylate

Functional Group Transformations at the Ester Moiety

The ethyl ester group at the 4-position of the thiazole (B1198619) ring is a primary site for functional group transformations, offering a gateway to a variety of derivatives.

One of the most common transformations is hydrolysis , which converts the ethyl ester into a carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using aqueous sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. vulcanchem.com The resulting thiazole-4-carboxylic acid is a key intermediate for further modifications, such as amide bond formation through peptide coupling reactions. vulcanchem.com

The ester moiety can also undergo reduction . Powerful reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, yielding a hydroxymethyl group at the 4-position. Alternatively, the formyl group of related compounds can be reduced to a hydroxymethyl group.

Furthermore, the ester can be converted to an acid hydrazide . This is achieved by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol under reflux. kau.edu.sa The resulting hydrazide is a valuable intermediate for synthesizing a range of heterocyclic compounds and other derivatives. kau.edu.sa

These transformations at the ester group are fundamental in creating diverse libraries of thiazole derivatives for various applications.

Substitutions and Modifications on the Thiazole Ring

The thiazole ring itself is amenable to various substitution and modification reactions, allowing for the introduction of diverse functional groups that can significantly influence the molecule's properties. cbijournal.com

Introduction of Electron-Withdrawing Substituents at the 4-Position

The introduction of electron-withdrawing groups at the 4-position of the thiazole ring can significantly alter its electronic properties and reactivity. This modification is often exploited in the design of molecules for specific biological targets, as it can enhance interactions through covalent bonding.

A general method for preparing thiazoles with electron-withdrawing substituents at the 4-position involves the condensation of ethyl isocyanoacetate with various thiono esters. orgsyn.org This approach can be used to introduce groups like ethoxycarbonyl, cyano, and p-toluenesulfonyl. orgsyn.org The presence of such groups increases the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack.

Substitutions at the 2-Position

The 2-position of the thiazole ring is another key site for derivatization, with numerous strategies developed to introduce a wide range of substituents.

The introduction of an aminomethyl group (–CH2NH2) at the 2-position of ethyl thiazole-4-carboxylate creates a versatile precursor for further derivatization. This functional group provides a nucleophilic site that can be readily modified to form amides, sulfonamides, and other linkages.

A typical synthetic route to obtain ethyl 2-(aminomethyl)thiazole-4-carboxylate involves starting with ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to reactions that introduce the aminomethyl group. The aminomethyl group's presence is crucial for structure-activity relationship (SAR) studies, as it allows for the facile creation of diverse derivatives. For example, these derivatives have been explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Starting MaterialReagentProductApplication
Ethyl 2-aminothiazole-4-carboxylateVariousEthyl 2-(aminomethyl)thiazole-4-carboxylatePrecursor for bioactive derivatives

The introduction of a cyclohexanecarboxamido group at the 2-position of the thiazole ring is a strategy employed in medicinal chemistry to enhance the lipophilicity and pharmacokinetic properties of the resulting molecule. vulcanchem.comontosight.ai This modification can influence how the compound interacts with biological targets. ontosight.ai

The synthesis of compounds like ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate typically starts from ethyl 2-aminothiazole-4-carboxylate. vulcanchem.com The amino group is then acylated using cyclohexanecarbonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. vulcanchem.com

ReagentsProductKey Feature
Ethyl 2-aminothiazole-4-carboxylate, Cyclohexanecarbonyl chloride, BaseEthyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylateEnhanced lipophilicity vulcanchem.comontosight.ai

The formation of a sulfonamide linkage at the 2-position of the thiazole ring is a widely used strategy in the development of new therapeutic agents. cbijournal.com This functional group can participate in hydrogen bonding and other interactions with biological targets.

A common method to introduce a sulfonamide group involves a two-step process starting from ethyl 2-aminothiazole-4-carboxylate. cbijournal.com The first step is the diazotization of the amino group, followed by reaction with sulfur dioxide in the presence of a copper catalyst to form a sulfonyl chloride intermediate. This intermediate, ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate, can then be reacted with various primary or secondary amines or anilines to yield the desired sulfonamide derivatives. cbijournal.com The reaction is often carried out in a solvent like dichloromethane (B109758) with a base such as pyridine. cbijournal.com

StepReagentsIntermediate/Product
1. SulfonationEthyl 2-aminothiazole-4-carboxylate, Sodium nitrite, AcidEthyl 2-(chlorosulfonyl)thiazole-4-carboxylate
2. Sulfonamide CouplingEthyl 2-(chlorosulfonyl)thiazole-4-carboxylate, Substituted amine/aniline, BaseEthyl 2-(N-substituted-sulfamoyl)thiazole-4-carboxylate derivatives cbijournal.com

This synthetic route has been optimized to achieve good yields and clean reaction profiles, making it a valuable tool in medicinal chemistry. cbijournal.com

Arylidenehydrazinyl Derivatives

The synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates represents a significant derivatization strategy. These compounds are typically synthesized in a two-step process. researchgate.net The initial step involves the Schiff base condensation of various substituted aldehydes with thiosemicarbazide (B42300) to yield the respective thiosemicarbazones. rsc.org In the subsequent step, these thiosemicarbazones are cyclized with ethyl bromopyruvate in a solvent such as absolute ethanol under reflux conditions for 4 to 6 hours. rsc.org This cyclization, a form of the Hantzsch thiazole synthesis, results in the formation of the desired ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives. researchgate.netrsc.org Upon cooling the reaction mixture on ice, the solid products precipitate and can be collected, with reported yields ranging from 73% to 90%. rsc.org

The structures of these synthesized compounds are typically confirmed using various spectroscopic methods, including FT-IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). researchgate.netrsc.org For instance, in the ¹H-NMR spectra, the ethyl ester group characteristically shows a triplet for the –CH₃ protons around 1.26–1.28 ppm and a quartet for the –CH₂– protons around 4.22–4.28 ppm. rsc.org A singlet corresponding to the proton on the thiazole ring appears at approximately 7.73–7.79 ppm. rsc.org Further derivatization can be achieved through alkylation on the hydrazinyl nitrogen of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates to produce ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates. nih.govresearchgate.net

Table 1: Synthesis of Selected Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate Derivatives This table is interactive. Users can sort and filter the data.

Compound Aldehyde Precursor Yield (%) Melting Point (°C) Reference
1c 4-methoxybenzaldehyde 80% 213-215 scispace.com
1a-k (general) Substituted aldehydes 73-90% Varies rsc.org
2g 4-hydroxy-3-methoxybenzaldehyde N/A N/A researchgate.net
Acetylamino Group Introduction

The introduction of an acetylamino group at the 2-position of the thiazole ring is a common derivatization reaction, typically starting from ethyl 2-aminothiazole-4-carboxylate. This transformation is an acylation reaction where the amino group acts as a nucleophile. One method involves dissolving ethyl 2-aminothiazole-4-carboxylate (referred to as thiazolamine-4-Ethyl formate) in an anhydrous solvent like tetrahydrofuran, adding a base such as triethylamine, and then treating the mixture with an acetylating agent like chloroacetyl chloride at room temperature. google.com

Alternatively, ethyl 2-acetamido-4-methylthiazole-5-carboxylate can be prepared by heating ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride. kau.edu.sa After warming for about an hour, the mixture is cooled to room temperature, allowing the acetylated product to deposit as a solid which can then be filtered. kau.edu.sa This product can be further reacted with hydrazine hydrate to produce 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide, a key intermediate for synthesizing other derivatives. kau.edu.sa

Table 2: Reagents for Acetylamino Group Introduction This table is interactive. Users can sort and filter the data.

Starting Material Acetylating Agent Base/Solvent Product Reference
Ethyl 2-aminothiazole-4-carboxylate Chloroacetyl chloride Triethylamine / Tetrahydrofuran 2-acetylamino 4-thiazolecarboxylic acid ethyl ester google.com

Substitutions at the 5-Position

The thiazole ring can undergo substitution at the 5-position, particularly when the ring is activated. mdpi.com A general and mild method for preparing ethyl thiazole-4-carboxylates with various substituents at the 5-position involves the condensation of ethyl isocyanoacetate with thiono esters. orgsyn.org This reaction is effective for introducing groups at the 5-position, creating a range of analogs from the parent this compound. orgsyn.org The thiazole ring itself undergoes various reactions, including electrophilic substitution, which is often directed to the 5-position. mdpi.com

Table 3: Examples of 5-Substituted Thiazoles via Condensation This table is interactive. Users can sort and filter the data.

Thiono Ester 5-Position Substituent Product Reference
O-ethyl thioformate H This compound orgsyn.org
O-ethyl thioacetate Methyl Ethyl 5-methylthiazole-4-carboxylate orgsyn.org
O-ethyl thiopropionate Ethyl Ethyl 5-ethylthiazole-4-carboxylate orgsyn.org
O-ethyl thiobenzoate Phenyl Ethyl 5-phenylthiazole-4-carboxylate orgsyn.org

Source: Adapted from Organic Syntheses. orgsyn.org

Formation of Hybrid Compounds

Thiazole-Chalcone Hybrids

Thiazole-chalcone hybrids are synthesized by combining the thiazole scaffold with a chalcone (B49325) moiety. Chalcones are typically formed via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde. mdpi.comresearchgate.net To create a thiazole-chalcone hybrid from an this compound precursor, the molecule must first be modified to contain a methyl ketone group. For example, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) can be reacted with various aromatic aldehydes to produce the corresponding chalcones. mdpi.com While not starting directly from this compound, this illustrates the necessary synthetic logic. A plausible route would involve the conversion of the C4-ester group of this compound into a C4-acetyl group, which could then undergo Claisen-Schmidt condensation. Such chalcone derivatives are of interest due to the combined biological activities of the two pharmacophores. researchgate.netmdpi.com

Thiazole-Oxazole Hybrids

Hybrid molecules containing both thiazole and oxazole (B20620) (or oxadiazole) rings can be synthesized from this compound derivatives. niscpr.res.inoup.com One established route involves converting the ethyl ester group into a functionality that can be cyclized to form the oxazole ring. niscpr.res.in For example, ethyl-2-(4-nitrophenylamino)thiazole-4-carboxylate can be refluxed with hydrazine hydrate to yield the corresponding 2-(4-nitrophenylamino)thiazole-4-carbohydrazide. niscpr.res.in This hydrazide is then reacted with an aldehyde to form an N'-arylidenethiazole-4-carbohydrazide intermediate. niscpr.res.in Subsequent oxidative cyclization of this intermediate, for instance using (diacetoxyiodo)benzene (B116549) (DIB), affords the final 2-aryl-5-(thiazol-4'-yl)-1,3,4-oxadiazole hybrid compound. niscpr.res.in Another strategy involves preparing 2-(aminoalkyl)thiazole-4-carboxylic acid derivatives, which can then be coupled with oxazole-containing peptide fragments to build larger, complex hybrid molecules. oup.com

Mechanisms of Derivatization Reactions

The derivatization of this compound proceeds through several established reaction mechanisms depending on the specific transformation.

Substitution at the 5-Position: The condensation reaction between ethyl isocyanoacetate and a thiono ester to form 5-substituted ethyl thiazole-4-carboxylates is proposed to involve the thioformylation of a metallated isocyanoacetate intermediate. orgsyn.org This is followed by an intramolecular 1,1-addition of the tautomeric enethiol to the isonitrile group, leading to ring closure and formation of the thiazole. orgsyn.org This mechanism is analogous to the formation of oxazoles from the acylation of metallated isonitriles. orgsyn.org

Arylidenehydrazinyl Derivative Formation: The synthesis of these derivatives follows the Hantzsch thiazole synthesis pathway. It begins with the formation of a thiosemicarbazone via condensation of an aldehyde and thiosemicarbazide. The key mechanistic step is the subsequent cyclization with ethyl bromopyruvate, which involves the nucleophilic attack of the thiosemicarbazone's sulfur atom on the α-carbon of the bromopyruvate, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. rsc.org

Acetylamino Group Introduction: This derivatization is a nucleophilic acyl substitution. The nitrogen atom of the 2-amino group on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). google.com This is followed by the departure of the leaving group (e.g., chloride) to yield the N-acylated product. google.com

Hybrid Compound Formation: The synthesis of thiazole-oxadiazole hybrids involves a sequence of reactions with well-understood mechanisms. niscpr.res.in The conversion of the ethyl ester to a carbohydrazide (B1668358) is a nucleophilic acyl substitution. niscpr.res.in The subsequent reaction with an aldehyde to form a hydrazone is a condensation reaction. niscpr.res.in The final step, an oxidative cyclization, transforms the hydrazone into the stable 1,3,4-oxadiazole (B1194373) ring. niscpr.res.in

Biological Activities and Pharmacological Applications of Ethyl Thiazole 4 Carboxylate Derivatives

Antimicrobial Activity

The thiazole (B1198619) nucleus is associated with a broad spectrum of antimicrobial activities. sapub.orgmdpi.com Modifications on the ethyl thiazole-4-carboxylate backbone have led to the development of novel derivatives with significant inhibitory effects against various pathogenic microorganisms. nih.govbiointerfaceresearch.com

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The nature and position of substituent groups on the thiazole ring play a crucial role in determining the potency and spectrum of their antibacterial action. cbijournal.com

Numerous studies have highlighted the potent bactericidal activity of this compound derivatives against Gram-positive bacteria. biointerfaceresearch.comnih.gov These compounds have shown particular effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis. cbijournal.comnih.govmdpi.com

In one study, a series of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated. Nineteen of these compounds showed significant antibacterial potential, with pronounced activity against Gram-positive bacteria. nih.gov One analog, in particular, proved to be as effective as the antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.gov Other research has shown that certain thiazole derivatives exhibit more potent inhibitory effects on Gram-positive bacteria than on Gram-negative ones. goums.ac.ir For instance, some 2,4,5-polysubstituted thiazoles were found to be active against S. aureus and B. subtilis, with some analogs being equipotent or even twice as active as ampicillin. kau.edu.sa

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria.

Table 1: Activity of this compound Derivatives against Gram-Positive Bacteria

Derivative ClassBacterial StrainObserved Activity (MIC)Reference
2,4,5-Polysubstituted thiazoles (Compound 6d, 6f)Staphylococcus aureus6.25 µg/mL (Equipotent to Ampicillin) kau.edu.sa
2,4,5-Polysubstituted thiazoles (Compound 6d, 6f, 12f)Bacillus subtilisTwice as active as Ampicillin kau.edu.sa
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog 12f)Staphylococcus aureusComparable to Ampicillin and Gentamicin sulfate nih.gov
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog 12f)Bacillus subtilisComparable to Ampicillin and Gentamicin sulfate nih.gov
2-Phenylacetamido-thiazole derivatives (Compound 16)Staphylococcus aureus1.56 - 6.25 µg/mL mdpi.com
2-Phenylacetamido-thiazole derivatives (Compound 16)Bacillus subtilis1.56 - 6.25 µg/mL mdpi.com
Thiazole derivativesStreptococcus agalactiae25-100 µg/mL goums.ac.ir

While many thiazole derivatives show a preference for Gram-positive bacteria, significant activity against Gram-negative pathogens like Escherichia coli has also been reported. cbijournal.commdpi.com The structural features of the derivatives, such as the presence of specific electron-withdrawing groups, can enhance their activity against these bacteria. cbijournal.com

For example, a series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and tested against E. coli, with some compounds showing promising inhibition. cbijournal.com Similarly, 2-phenylacetamido-thiazole derivatives were found to have favorable MIC values against E. coli. mdpi.com In some cases, thiazole derivatives have shown broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria effectively. biointerfaceresearch.com Studies on trisubstituted thiazoles linked to norfloxacin (B1679917) also demonstrated very good minimum inhibitory concentrations against E. coli and Enterococcus faecalis. who.int However, some research indicates a lack of activity against certain Gram-negative strains like P. aeruginosa and E. coli for some derivative series. goums.ac.irnih.gov

The table below details the activity of specific derivatives against Gram-negative bacteria.

Table 2: Activity of this compound Derivatives against Gram-Negative Bacteria

Derivative ClassBacterial StrainObserved Activity (MIC)Reference
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (Compounds 4e, 4f, 4k, 4l)Escherichia coliPromising inhibition cbijournal.com
2-Phenylacetamido-thiazole derivatives (Compound 16)Escherichia coli1.56 - 6.25 µg/mL mdpi.com
Heteroaryl(aryl) thiazole derivatives (Compound 4)Escherichia coli0.17 mg/mL mdpi.com
Trisubstituted thiazolesEscherichia coli3.12 - 6.25 µg/mL who.int
Trisubstituted thiazolesEnterococcus faecalis3.12 - 6.25 µg/mL who.int

The antibacterial effects of this compound derivatives are attributed to several mechanisms of action. A primary mode involves the disruption of essential cellular processes such as cell wall or protein synthesis.

Some thiazole derivatives are known to inhibit enzymes crucial for the formation of the bacterial peptidoglycan layer, leading to cell lysis. One specific target identified is the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is essential for the synthesis of the bacterial cell wall. Another key enzyme, β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), which is involved in the initial condensation reaction in bacterial fatty acid biosynthesis, has also been identified as a target. mdpi.com Inhibition of FabH could lead to broad-spectrum antimicrobial activity as its structure is well-conserved across many pathogenic bacteria. mdpi.com Additionally, some thiazole-based compounds act as inhibitors of type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and chromosome segregation. nih.govacs.org

In addition to their antibacterial effects, derivatives of this compound have demonstrated significant antifungal properties. They have been evaluated against a range of fungal pathogens, including species of Aspergillus and Candida. cbijournal.comnih.gov

Several synthesized series of this compound derivatives have been screened for their in vitro antifungal activity. cbijournal.comnih.govtandfonline.com Compounds bearing electron-withdrawing substituents have shown promising activity against Aspergillus niger. cbijournal.com Studies on coumarin-based thiazole derivatives also revealed excellent antifungal activity against Candida albicans and Aspergillus niger. sciety.org

Research on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that nine analogs exhibited moderate to weak antifungal activity against Candida albicans. nih.gov In a separate study, thiosemicarbazide-functionalized thiazoles also showed an appreciable antifungal effect against C. albicans. kau.edu.sa Furthermore, some pyrazole-substituted thiazole derivatives were found to be equipotent with the standard drug actidione against Candida albicans and Aspergillus flavus. niscpr.res.in

The following table summarizes the antifungal activity of selected derivatives.

Table 3: Antifungal Activity of this compound Derivatives

Derivative ClassFungal StrainObserved Activity (MIC)Reference
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate (Compounds with electron-withdrawing groups)Aspergillus nigerPromising activity cbijournal.com
Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate derivativesAspergillus nigerSignificant activity (e.g., 15 µg/mL for Derivative B)
Coumarin based thiazole derivatives (Compounds 5l, 5e, 5g)Candida albicans4 µg/mL sciety.org
Coumarin based thiazole derivatives (Compounds 5l, 5e, 5g)Aspergillus niger4 µg/mL sciety.org
1,5-Diaryl pyrazole (B372694) substituted thiazoles (Compounds 8b, 8f, 8h)Candida albicansEqui-potent with Actidione niscpr.res.in
1,5-Diaryl pyrazole substituted thiazoles (Compounds 8b, 8f, 8h)Aspergillus flavusEqui-potent with Actidione niscpr.res.in
2,4,5-Polysubstituted thiazoles (Compound 6f, 12f)Candida albicansAppreciable to moderate activity (MIC 25 µg/mL) kau.edu.sa
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Enterococcus faecalis)

Antitubercular Activity

The global health threat posed by tuberculosis (TB), exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. The 2-aminothiazole-4-carboxylate scaffold, a key derivative of this compound, has been identified as a promising template for the development of new antitubercular drugs. google.comajgreenchem.com

Researchers have synthesized and evaluated a series of these compounds for their activity against M. tuberculosis H37Rv. google.comajgreenchem.com One notable derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited potent inhibition of the bacterium with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM). google.comajgreenchem.com This level of activity is significantly more effective than the established anti-TB drug isoniazid (B1672263) (INH), which has an MIC of 0.25 µg/mL. Interestingly, while this compound showed excellent whole-cell activity, it did not inhibit the enzyme β-ketoacyl-ACP synthase (mtFabH), a target of the natural antibiotic thiolactomycin. google.comajgreenchem.com

Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to be a potent inhibitor of mtFabH with an IC₅₀ value of 0.95±0.05 µg/mL (2.43±0.13 µM), but it lacked activity against the whole M. tuberculosis organism. google.comajgreenchem.com These divergent findings highlight that the 2-aminothiazole-4-carboxylate scaffold can be modified to target different pathways within the bacterium, offering a versatile platform for developing new antitubercular agents. google.comajgreenchem.com

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. This compound derivatives have demonstrated significant potential in this field through various mechanisms, including the induction of apoptosis in cancer cells, inhibition of key signaling pathways, and direct cytotoxic effects.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several studies have shown that this compound derivatives can effectively induce apoptosis in a range of human cancer cell lines.

For instance, certain thiazole derivatives have been reported to cause selective cytotoxicity and induce apoptosis in human lung cancer (A549) and cervical cancer (HeLa) cell lines. Modifications to the thiazole ring have been shown to significantly enhance the cytotoxic effects against liver cancer (HepG2) cells. Furthermore, derivatives of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate have demonstrated potential as anticancer agents against HepG2 and pheochromocytoma (PC12) cell lines.

A series of bis-thiazole derivatives were screened for their cytotoxic activities, with some compounds exhibiting remarkable potency. cbijournal.com Compound 5c showed a potent IC₅₀ value of 0.6 nM against the HeLa cell line, while compound 5f had an IC₅₀ of 6 nM against the ovarian cancer cell line KF-28. cbijournal.com Treatment with compound 5f led to a significant level of apoptotic cell death (82.76%) and was associated with cell cycle arrest at the G1 phase. cbijournal.com This apoptotic induction was linked to the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. cbijournal.com

Another study highlighted that ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited notable activity against the RPMI-8226 leukemia cell line with a GI₅₀ value of 0.08 μM. nih.gov

Inhibition of Specific Biological Pathways

The anticancer effects of this compound derivatives are also attributed to their ability to inhibit specific biological pathways crucial for cancer cell survival and proliferation.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is implicated in cancer cell proliferation and inflammatory responses. nih.gov Thiazole derivatives have been identified as inhibitors of this pathway. researchgate.net For example, a novel series of 4-phenyl-5-pyridyl-1,3-thiazoles were developed and evaluated for their ability to inhibit p38 MAP kinase. nih.gov One such derivative, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) , was a potent inhibitor of p38α with an IC₅₀ of 7.1 nM. nih.gov This inhibition subsequently suppressed the release of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine involved in cancer progression. nih.gov

Phosphofructokinase Enzyme: The enzyme phosphofructokinase is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells. While direct inhibition by this compound derivatives is not extensively documented, the broader class of thiazole-containing compounds has shown activity against this enzyme. For instance, the drug Niridazole, which contains a thiazole ring, is known to inhibit phosphofructokinase, leading to the disruption of oogenesis and spermatogenesis in parasites. google.com This suggests a potential, yet to be fully explored, avenue for the anticancer activity of thiazole derivatives.

Cytotoxicity Evaluation

The cytotoxic potential of this compound derivatives has been evaluated against a variety of cancer cell lines, with many compounds demonstrating significant activity. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

A study on novel thiazole/ethyl thiazole carboxylate-acetamide derivatives tested their anticancer profiles against A549 (non-small lung epithelial carcinoma), Caco-2 (colon carcinoma), and SH-SY5Y (neuroblastoma) cells. The results indicated a significant impact on SH-SY5Y cells with high selectivity.

The following table summarizes some of the reported IC₅₀ values for various this compound derivatives against different cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ (µM)
Bis-thiazole derivative (5c)HeLa (Cervical Cancer)0.0006
Bis-thiazole derivative (5f)KF-28 (Ovarian Cancer)0.006
Bis-thiazole derivative (5a)KF-28 (Ovarian Cancer)0.718
Bis-thiazole derivative (5e)MCF-7 (Breast Cancer)0.6648
Bis-thiazole derivative (5a)MDA-MB-231 (Breast Cancer)1.51
Thiazole-triazole hybrid (5h)Human Glioblastoma3.20±0.32
Thiazole-triazole hybrid (5f)Human Glioblastoma4.72±3.92
Thiazole-triazole hybrid (5c)Human Glioblastoma10.67±0.94

This table presents a selection of data from cited research and is not exhaustive.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties. The thiazole nucleus is a structural component of various compounds known to possess anti-inflammatory effects. google.com

The mechanism of anti-inflammatory action for many thiazole derivatives is linked to the inhibition of inflammatory mediators and the enzymes that synthesize them, such as cyclooxygenase (COX). google.com For example, a series of adamantane (B196018) derivatives of thiazolyl-N-substituted amides were synthesized and showed potent anti-inflammatory activity, as well as inhibitory actions on lipoxygenase and cyclooxygenase. nih.gov

Furthermore, the inhibition of the p38 MAP kinase pathway by certain thiazole derivatives, as mentioned in the anticancer section, also contributes significantly to their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to many chronic diseases. This compound derivatives have been shown to possess antioxidant activity.

In one study, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antioxidant potential. Two compounds, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h) , emerged as promising antioxidant agents. Their activity was measured by their free radical scavenging activity (%FRSA), total antioxidant capacity (TAC), and total reducing power (TRP).

Another study successfully synthesized ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and tested its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The compound was classified as having active antioxidant properties with an IC₅₀ value of 64.75 ppm.

The table below details the antioxidant activity of selected this compound derivatives.

CompoundAssayResult
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g)% Free Radical Scavenging Activity84.46 ± 0.13
Total Antioxidant Capacity (µg AAE/mg)269.08 ± 0.92
Total Reducing Power (µg AAE/mg)272.34 ± 0.87
Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h)% Free Radical Scavenging Activity74.50 ± 0.37
Total Antioxidant Capacity (µg AAE/mg)269.11 ± 0.61
Total Reducing Power (µg AAE/mg)231.11 ± 0.67
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPH IC₅₀ (ppm)64.75

AAE: Ascorbic Acid Equivalent

Antiviral Activity (e.g., against SARS-CoV-2 Mpro protein)

Derivatives of the this compound scaffold have emerged as a focal point in the search for effective antiviral agents, particularly in the context of the COVID-19 pandemic. The main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication and transcription, has been identified as a prime target for therapeutic intervention. nih.gov

In the quest for inhibitors of SARS-CoV-2 Mpro, a series of N-(substituted-thiazol-2-yl)cinnamamide analogs were designed and synthesized. researchgate.net Among these, compounds featuring a thiazole ring demonstrated notable inhibitory activity against the viral protease. researchgate.net Specifically, analogs 19 , 20 , and 21 were the most potent, with IC50 values of 22.61 µM, 14.7 µM, and 21.99 µM, respectively. researchgate.net Molecular modeling studies suggested that the thiazole moiety of these compounds forms an arene-arene interaction with the His41 residue in the enzyme's active site, a key component of the catalytic dyad. researchgate.net

Another study focused on thiazolide derivatives as potential inhibitors of both SARS-CoV-2 Mpro and methyltransferase (MTase). nih.gov Through in silico analysis, researchers identified promising candidates, including methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate, as potential inhibitors of Mpro and MTase, respectively. nih.gov These findings highlight the versatility of the thiazole scaffold in designing molecules that can target different key enzymes in the SARS-CoV-2 life cycle.

Table 1: Antiviral Activity of Thiazole Derivatives against SARS-CoV-2 Mpro

Compound Structure Target Enzyme IC50 (µM)
N-(thiazol-2-yl)cinnamamide analog 19 Not provided in search results SARS-CoV-2 Mpro 22.61 researchgate.net
N-(thiazol-2-yl)cinnamamide analog 20 Not provided in search results SARS-CoV-2 Mpro 14.7 researchgate.net

Enzyme Inhibition

Thiazole derivatives have been extensively investigated as inhibitors of cholinesterases, enzymes pivotal in the regulation of neurotransmission. semanticscholar.orgnih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. univ.kiev.ua

One study reported the synthesis of 2-phenylthiazole (B155284) derivatives and their evaluation as cholinesterase inhibitors. semanticscholar.org Another research effort synthesized a series of thiazole derivatives via the ring closure of 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide with various phenacyl bromides. nih.gov In this series, compound 4e emerged as the most potent AChE inhibitor with an IC50 value of 25.5 ± 2.12 µg/mL. nih.gov Interestingly, the compounds that were effective against AChE showed only weak inhibition of BChE. nih.gov

Other research has also highlighted the potential of thiazole-containing compounds as AChE inhibitors, with some analogs demonstrating IC50 values as low as 2.7 µM. N-phenacylthiazolium salts have also been shown to inhibit both AChE and BChE in the micromolar range, with some derivatives exhibiting more than 10-fold selectivity for BChE. univ.kiev.ua

Table 2: Cholinesterase Inhibition by Thiazole Derivatives

Compound Target Enzyme IC50
Compound 4e Acetylcholinesterase (AChE) 25.5 ± 2.12 µg/mL nih.gov
Compound 4i Acetylcholinesterase (AChE) 38.50 ± 2.12 µg/mL nih.gov
Compound 4c Acetylcholinesterase (AChE) 58.42 ± 3.14 µg/mL nih.gov
Compound 4g Acetylcholinesterase (AChE) 68 ± 2.12 µg/mL nih.gov

Phospholipase A2 (PLA2) enzymes, particularly those found in snake venom, are significant targets for the development of new therapeutics due to their role in inducing life-threatening toxic effects. tandfonline.com A study focused on the design and synthesis of thiazole derivatives as inhibitors of PLA2 from the venom of Naja oxiana (Cobra). tandfonline.commedchemexpress.comnih.gov

Among the synthesized amide and sulfonamide thiazole derivatives, one compound, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate (compound 7 ), was found to be exceptionally effective. tandfonline.commedchemexpress.comresearcher.life This derivative demonstrated the ability to completely neutralize PLA2 activity with an IC50 of 1 nM. tandfonline.commedchemexpress.comnih.govresearcher.life This highlights the potential of this compound derivatives as potent inhibitors for counteracting the enzymatic activity of snake venom PLA2. tandfonline.comresearcher.life

Table 3: Phospholipase A2 (PLA2) Inhibition by an this compound Derivative

Compound Structure Target Enzyme IC50

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. tandfonline.com Thiazole-containing compounds have been explored as inhibitors of these enzymes.

Thiazole-sulfonamide derivatives have been shown to possess inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. cbijournal.com In a more targeted study, a series of 2,4,5-trisubstitutedthiazoles were synthesized and evaluated for their ability to inhibit carbonic anhydrase-III (CA-III). tandfonline.com The research identified that a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were crucial for anti-CA-III activity. tandfonline.commdpi.com The lead compound from this series, 2-amino-5-phenylthiazole-4-carboxylic acid (12a ), was identified as a promising candidate for further development of more potent CA-III inhibitors. tandfonline.com

Table 4: Carbonic Anhydrase (CA) Inhibition by Thiazole Derivatives

Compound Class/Specific Compound Target Enzyme(s) Key Structural Features for Activity
Thiazole-sulfonamide derivatives hCA I, II, IX, XII cbijournal.com Sulfonamide group attached to the thiazole ring. cbijournal.com

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a critical role in regulating glucocorticoid levels at the tissue level and is a therapeutic target for metabolic disorders. nih.gov Ethyl 2-(aminomethyl)thiazole-4-carboxylate has been utilized as a versatile precursor for developing sulfonamide-containing inhibitors of 11β-HSD1.

Furthermore, research into 2-(isopropylamino)thiazol-4(5H)-one derivatives has identified compounds with significant inhibitory activity against 11β-HSD1. mdpi.com One derivative, which incorporates a spiro system of thiazole and cyclohexane (B81311) rings, demonstrated the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and was the most selective inhibitor among the tested compounds. mdpi.com Other studies on 2-(allylamino)thiazol-4(5H)-one derivatives also yielded potent inhibitors, with some showing up to 71% inhibition of 11β-HSD1 at a concentration of 10 μM. nih.gov The most active of these, 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, had an IC50 value of 2.5 µM. nih.gov

Table 5: 11β-HSD1 Inhibition by Thiazole Derivatives

Compound Class/Specific Compound Inhibition IC50
2-(Isopropylamino)thiazol-4(5H)-one derivative with spiro system 54.53% at 10 µM mdpi.com Not Reported
2-(Allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one Up to 71% at 10 µM nih.gov 2.5 µM nih.gov

The enzyme UDP-N-acetylmuramate/L-alanine ligase is essential for the synthesis of the bacterial cell wall. Inhibition of this enzyme disrupts the formation of the peptidoglycan layer, leading to bacterial cell death. The antimicrobial properties of some this compound derivatives have been attributed to this mechanism.

For instance, ethyl 2-(aminomethyl)thiazole-4-carboxylate has been investigated for its biological activities, with its primary mode of antibacterial action involving the inhibition of UDP-N-acetylmuramate/L-alanine ligase. Similarly, derivatives of ethyl 2-(isobutyramido)thiazole-4-carboxylate exhibit broad-spectrum antibacterial activity, which is also attributed to the inhibition of this key enzyme. In a study involving Schiff bases of 2-aminothiazole-4-carboxylate, molecular docking studies were performed with UDP-N-acetylmuramate/l-alanine ligase as the target enzyme. researchgate.netnih.gov The results suggested that these designed compounds could act as antagonists to this enzyme, with one compound showing the highest binding affinity. researchgate.netnih.gov

Table 6: Mentioned Chemical Compounds

Compound Name
This compound
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate
2-{[5-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate (B1210297)
N-(substituted-thiazol-2-yl)cinnamamide
Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate
1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide
2-phenylthiazole
N-phenacylthiazolium
2-amino-5-phenylthiazole-4-carboxylic acid
Ethyl 2-(aminomethyl)thiazole-4-carboxylate
2-(isopropylamino)thiazol-4(5H)-one
2-(allylamino)thiazol-4(5H)-one
2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Ethyl 2-(isobutyramido)thiazole-4-carboxylate

Stearoyl-CoA Desaturase (SCD1) Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a crucial enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. As such, inhibitors of SCD1 are being explored for their therapeutic potential in metabolic diseases like obesity, diabetes, and hepatic steatosis. rsc.org The this compound framework is a central component in a number of potent SCD1 inhibitors.

Research has shown that thiazole-containing compounds are effective inhibitors of SCD1. gsartor.org Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic profiles of these inhibitors. For instance, utilizing bioisosteric replacement strategies, researchers have substituted the amide bond at the C2-position of lead compounds with various heterocyclic rings, including thiazole, to identify potent SCD1 inhibitors. gsartor.org It was discovered that the potency against SCD1 is highly dependent on the nature of these heterocyclic replacements. gsartor.org

Further studies have highlighted that thiazole carboxylic acid derivatives can exhibit high potency and favorable pharmacokinetic characteristics. gsartor.org One study identified a thiazole-4-acetic acid derivative as a potent and liver-selective SCD1 inhibitor, which demonstrated significant efficacy in rodent models of diabetes and obesity. rsc.org This liver-selectivity is a key attribute, as it may help to avoid adverse effects associated with systemic SCD1 inhibition. rsc.org The development of these derivatives showcases the utility of the thiazole-4-carboxylate core in designing targeted therapies for metabolic disorders. rsc.org

Table 1: Research Findings on this compound Derivatives as SCD1 Inhibitors
Derivative ClassKey Research FindingTherapeutic TargetReference
Thiazole CarboxamidesA series of thiazole carboxamides were developed as SCD1 inhibitors, with some showing IC50 values in the nanomolar range against mouse SCD1.Stearoyl-CoA Desaturase 1 (SCD1) acs.org
Thiazole-4-acetic acid analogsA specific analog was identified as a potent and liver-selective SCD1 inhibitor, showing positive effects in rodent models of diabetes, hepatic steatosis, and obesity.Stearoyl-CoA Desaturase 1 (SCD1) rsc.org
4-Bicyclic heteroaryl-piperidine derivativesDerivatives incorporating a thiazole ring were synthesized and shown to be potent inhibitors of SCD1.Stearoyl-CoA Desaturase 1 (SCD1) gsartor.org

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a driver of various cancers, including non-small cell lung cancer. nih.gov Consequently, ALK inhibitors have become an important class of targeted cancer therapies. The ethyl 2-amino-1,3-thiazole-4-carboxylate structure serves as a valuable starting material for the synthesis of potent ALK inhibitors. molnova.cnacs.orgnih.gov

Researchers have developed series of 2,4-diarylaminopyrimidine analogues by incorporating a substituted 2-aminothiazole (B372263) component. nih.gov This design strategy led to the identification of compounds with potent inhibitory activity against both wild-type ALK and its clinically relevant mutant forms, such as the L1196M gatekeeper mutation which confers resistance to some inhibitors. nih.gov For example, one such derivative, compound 5i, demonstrated high potency against ALK with an IC50 value of 12.4 nM and also effectively inhibited the L1196M mutation. nih.gov These findings underscore the importance of the thiazole moiety in the design of next-generation ALK inhibitors capable of overcoming drug resistance. nih.govdcchemicals.com

Table 2: Research Findings on this compound Derivatives as ALK Inhibitors
Derivative ClassCompound ExampleKey Research FindingTherapeutic TargetReference
2-(Thiazol-2-amino)-4-arylaminopyrimidinesCompound 5iShowed high potency against ALK (IC50 = 12.4 nM) and the resistant ALK L1196M mutant (IC50 = 24.1 nM).Anaplastic Lymphoma Kinase (ALK) nih.gov
2,4-Diarylaminopyrimidine AnaloguesCompound 15Exhibited potent inhibition of wild-type ALK (IC50 = 2.7 nM) and the L1196M mutant (IC50 = 15.3 nM), with significant antitumor efficacy in a xenograft model.Anaplastic Lymphoma Kinase (ALK) dcchemicals.com

Stem Cell Research Applications

Beyond enzyme inhibition, derivatives of this compound have emerged as powerful tools in the field of regenerative medicine, specifically in the context of stem cell biology and the generation of induced pluripotent stem cells (iPSCs).

Induction of Octamer-Binding Transcription Factor 4 (Oct3/4) Expression

Octamer-binding transcription factor 4 (Oct3/4) is a master regulator gene that is essential for maintaining the pluripotency of embryonic stem cells. molnova.cnmdpi.com The ability to induce the expression of this gene in somatic (differentiated) cells is a critical step in reprogramming them into a pluripotent state. Through a cell-based high-throughput screening campaign, a lead compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified and termed O4I2. molnova.cnmdpi.com

O4I2 has been shown to be a potent inducer of Oct3/4 expression in various human cell lines, including HEK293 cells, NCCIT embryonal carcinoma cells, and even in terminally differentiated human fibroblasts. molnova.cn Further chemical modifications of the O4I2 structure have led to the identification of derivatives with even greater activity in inducing Oct3/4. molnova.cnmdpi.com This small molecule-based approach to activating key pluripotency genes represents a significant advance over genetic modification techniques. molnova.cn

Table 3: Research Findings on Oct3/4 Induction by this compound Derivatives
CompoundActivityCell Lines TestedReference
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)Potent inducer of Oct3/4 expression at both transcriptional and translational levels.HEK293, NCCIT, HeLa, Human Fibroblasts molnova.cnmdpi.com
O4I2 DerivativesChemical expansion of the O4I2 structure led to derivatives with increased activity for Oct3/4 induction.Human cell lines molnova.cnmdpi.com

Implications for Induced Pluripotent Stem Cell (iPSC) Generation

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, typically achieved by the forced overexpression of a few key transcription factors, has revolutionized the potential for personalized regenerative medicine. However, the use of viral vectors to deliver these factors carries risks, such as random integration into the host genome. acs.orgmdpi.com The discovery of small molecules that can replace or enhance the function of these transcription factors offers a safer, more controlled method for iPSC generation. acs.org

The ability of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) and its derivatives to potently induce endogenous Oct3/4 expression makes them highly valuable for this purpose. molnova.cnmdpi.com By activating Oct3/4 and other pluripotency-associated genes, these compounds provide a new class of chemical tools suitable for the generation of iPSCs. molnova.cnnih.gov This chemical induction approach circumvents the need for genetic manipulation to express Oct3/4, thereby addressing one of the major safety concerns associated with earlier iPSC generation protocols and advancing the potential clinical application of iPSCs. acs.orgmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cellmolbiol.org It is widely applied to thiazole derivatives to calculate optimized geometries, electronic properties, and spectroscopic data. nih.govscienceopen.comresearchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain accurate results. researchgate.netuomphysics.net

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. nih.govajchem-a.com

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Thiazole Carboxylate Derivatives

CompoundMethod/Basis SetHOMO-LUMO Gap (eV)Source
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylateB3LYP/6-31G(d, p)3.919 uomphysics.net
Ethyl 2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxy phenyl)-2,3-dihydro-5H- nih.govthiazolo[3,2-a]pyrimidine-6-carboxylate (EBPC)Not Specified2.557 sci-hub.se
Thiazole Hydrazone Derivative (TCAH1)Not Specified4.015 acs.org

This table showcases representative data for derivatives to illustrate the application of DFT in determining electronic properties.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. In complex structures, this involves conformational analysis, such as performing a potential energy scan by rotating specific bonds to find the lowest energy conformer. sci-hub.se

Bond lengths and angles calculated by DFT are often compared with experimental data from techniques like X-ray crystallography for validation. iucr.org For example, the C-S-C bond angle within the thiazole ring is a key geometric parameter. iucr.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov By comparing the theoretical harmonic frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups can be achieved. nih.govresearchgate.net

For this compound derivatives, characteristic vibrations include:

Ester Carbonyl (C=O) stretch: Typically a sharp, strong peak.

Thiazole ring vibrations: Multiple bands corresponding to C-S, C-N, and C=C stretching and bending modes within the heterocyclic ring.

C-O ester vibrations: Found in the fingerprint region of the IR spectrum.

Studies on compounds like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate have shown that the vibrational frequencies calculated via DFT are in good agreement with experimental assignments. nih.gov This correlation confirms the molecular structure and provides a deeper understanding of the bonding environment. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. ajchem-a.com These maps use a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue) regions. cellmolbiol.orgajchem-a.com MEP analysis is crucial for understanding intermolecular interactions, predicting sites for hydrogen bonding, and explaining how a molecule might interact with a biological receptor. nih.govajchem-a.com In thiazole derivatives, the most negative regions (electron-rich) are typically localized around oxygen and nitrogen atoms, which are potential sites for electrophilic attack or coordination with metal ions. uomphysics.netajchem-a.com

Mulliken population analysis is another computational method that calculates the partial atomic charge on each atom in a molecule. acs.orgresearchgate.net This analysis helps to quantify the electron distribution and identify reactive sites. cellmolbiol.orgacs.org For example, carbon atoms with a high positive charge are predicted to be susceptible to nucleophilic attack. researchgate.net

Vibrational Frequencies and Spectroscopic Data Correlation

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein). smolecule.combamu.ac.in This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the mechanism of action of potential drugs. cbijournal.com

Docking simulations calculate a score, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein's active site. A more negative binding energy suggests a stronger, more favorable interaction. researchgate.net From this binding energy, the inhibition constant (Ki) or dissociation constant (Kd) can be calculated, providing a theoretical measure of a compound's potency as an inhibitor. scienceopen.comresearchgate.net

Several studies have used molecular docking to evaluate this compound derivatives as potential inhibitors of various biological targets. For example, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates showed good binding affinities and inhibition constants when docked against the Mpro protein of SARS-CoV-2. scienceopen.com In another study, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate derivatives were evaluated as antiglycating agents, with the most potent compounds showing calculated binding energies as low as -9.25 kcal/mol and a dissociation constant of 0.16 µM. researchgate.net

Table 2: Examples of Molecular Docking Results for Thiazole Carboxylate Derivatives

Compound SeriesProtein TargetExample Binding Energy (kcal/mol)Calculated Dissociation/Inhibition ConstantSource
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesSARS-CoV-2 MproNot specified in abstractGood inhibition constants predicted scienceopen.com
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (e.g., 1j )Not specified (Antiglycation)-9.250.16 µM researchgate.net
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (e.g., 1k )Not specified (Antiglycation)-8.420.67 µM researchgate.net
Ethyl 2-(2-(4-methoxybenzylidene)(benzyl)hydrazinyl)thiazole-4-carboxylateAcetylcholinesterase (AChE)-8.13IC50 = 9.56 µM (experimental) researchgate.net

This table provides examples of how molecular docking is applied to predict the therapeutic potential of compounds based on the this compound scaffold.

Interaction with Biological Targets (e.g., enzymes, receptors)

Computational studies, particularly molecular docking, have been instrumental in elucidating the interactions of this compound and its derivatives with various biological targets. These studies reveal that the thiazole scaffold is a versatile pharmacophore capable of binding to a wide range of enzymes and receptors, often leading to the inhibition of their biological function.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes. For instance, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate was found to be a highly effective inhibitor of cobra venom phospholipase A2 (PLA₂), with an IC₅₀ value of 1 nM. tandfonline.comnih.gov Other derivatives have shown significant inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders, and UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. The core structure is also used in research to study enzyme interactions and receptor binding. chemimpex.comchemimpex.com

Molecular docking simulations have been performed to predict the binding modes of these compounds. For example, studies on ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives explored their interactions with DNA gyrase and DNA topoisomerase as potential antibacterial targets. cbijournal.com In the context of anticancer research, derivatives have been docked against targets like Epidermal Growth Factor Receptor (EGFR), Topoisomerase IIα, Histone Deacetylase (HDAC), and Cyclin-dependent kinase 8 (CDK-8). vulcanchem.comresearchgate.net One specific derivative, ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, demonstrated a strong binding affinity for EGFR with a dissociation constant (Kd) of 12 nM. vulcanchem.com Furthermore, docking studies have predicted that certain derivatives could act as therapeutic agents against the Mpro protein of SARS-CoV-2. scienceopen.com

Derivative/CompoundBiological TargetFinding/Activity
Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylatePhospholipase A₂ (PLA₂)Potent inhibitor (IC₅₀ = 1 nM). tandfonline.comnih.gov
Ethyl 2-aminothiazole-4-carboxylate sulfonamide derivatives11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Identified as inhibitors.
Ethyl 2-(aminomethyl)thiazole-4-carboxylateUDP-N-acetylmuramate/L-alanine ligaseInhibition disrupts bacterial cell wall synthesis.
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylateEpidermal Growth Factor Receptor (EGFR)Strong binding affinity (Kd = 12 nM). vulcanchem.com
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylateTopoisomerase IIα85% inhibition at 10 μM. vulcanchem.com
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylateOct3/4 Transcription FactorPotent inducer of the pluripotency marker.
Ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivativesDNA gyrase / DNA topoisomerasePredicted to bind, suggesting antibacterial action. cbijournal.com

Analysis of Ligand-Protein Interactions (e.g., Ramachandran plot)

The stability and geometry of the binding between this compound derivatives and their protein targets are often validated using analytical tools like the Ramachandran plot. This analysis assesses the conformational quality of the protein structure within the ligand-protein complex.

In a study involving a derivative targeting cobra venom PLA₂, a Ramachandran plot confirmed that the amino acid residues in the enzyme's active site were located in the most favored regions, which supports the stability of the docked complex and the inhibitory activity. tandfonline.comnih.gov Similarly, crystallographic studies of the enzyme Irp3 in complex with a thiazole-containing ligand, HPTT-COOH, used Ramachandran analysis to validate the final structural model. The analysis showed that over 97% of the residues were in the favored region with no outliers, indicating a high-quality and geometrically sound structure. nih.gov This type of analysis is a standard procedure for validating homology models of target proteins before performing docking studies. acs.org

The specific interactions driving the binding affinity are also analyzed. These often include non-covalent interactions such as hydrogen bonds, π-π stacking, and π-sulfur interactions. ajgreenchem.com For instance, docking studies of derivatives against thymidylate synthase revealed these key interactions within the binding pocket. ajgreenchem.com Computational tools like LigPlus are used to visualize and analyze the network of hydrogen bonds and salt bridges between the ligand and the protein's active site residues. biorxiv.org

Protein TargetLigandRamachandran Plot Analysis Results
Irp3 (NADP⁺-bound)-97.08% favored region, 2.92% allowed region, 0.00% outlier region. nih.gov
Irp3HPTT-COOH97.01% favored region, 2.99% allowed region, 0.00% outlier region. nih.gov
Predicted OmpX model-91.8% favored region, 6.2% allowed region, 2.1% outlier region. isisn.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies correlate variations in the chemical structure of derivatives with changes in their biological activity.

SAR studies on a series of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate derivatives have provided clear insights into the structural requirements for anticancer activity. vulcanchem.com Key findings from this research include:

Thiazole Ester Group : This group is considered essential for penetrating cell membranes. Hydrolysis of the ester to the corresponding carboxylic acid was found to reduce the compound's potency. vulcanchem.com

Quinazolinone Ring : The planar nature of this ring system is believed to facilitate intercalation into DNA-topoisomerase complexes, a key mechanism of its anticancer effect. vulcanchem.com

Acetylamino Linker : An optimal linker length of two carbons was found to provide the right balance of flexibility and effective engagement with the target enzyme. vulcanchem.com

Broader SAR analyses of thiazole-containing compounds have shown that substitutions at the 2, 4, and 5 positions of the thiazole ring play a significant role in modulating biological activities. cbijournal.com For anticancer activity, the presence of a 1,3,4-thiadiazole (B1197879) ring alongside the thiazole ring is a beneficial structural feature. mdpi.com Furthermore, the electronic properties of substituents on attached phenyl rings are important; electron-donating groups, such as a methyl group, have been observed to increase cytotoxic activity. mdpi.com QSAR models often correlate these structural features with physicochemical properties like LogP and electronic descriptors (HOMO/LUMO energies) to predict bioactivity.

Drug-Likeness and Bioavailability Assessment (ADME Profiling)

The potential of this compound derivatives as drug candidates is frequently assessed through computational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. These studies predict the pharmacokinetic properties of the compounds, which are critical for their in vivo efficacy.

Compound/Derivative SeriesPredicted ADME PropertyValue/Observation
2-[4-(2H-1,4-Benzothiazine-3-yl)-piperazine-1-ly]-1,3-thiazole-4-carboxylic acid ethylesterHuman Intestinal AbsorptionHigh (+) (Probability: 0.9967) drugbank.com
2-[4-(2H-1,4-Benzothiazine-3-yl)-piperazine-1-ly]-1,3-thiazole-4-carboxylic acid ethylesterBlood Brain Barrier PenetrationHigh (+) (Probability: 0.9533) drugbank.com
Ethyl 2-aminothiazole-4-carboxylate Schiff bases (2a-2g)Lipinski's Rule ValidationYes nih.gov
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives% Absorption (% ABS)Predicted to be good. cbijournal.com
Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylateBioavailabilityPredicted to be favorable for systemic use. tandfonline.comnih.gov

Solubility and Membrane Permeability

Aqueous solubility and membrane permeability are key determinants of a drug's absorption and distribution. The this compound structure possesses features that can be modified to balance these properties. The ethyl ester group itself enhances lipophilicity, which generally facilitates membrane permeability. evitachem.com

Substitutions on the thiazole ring significantly influence these characteristics. For instance, adding a 3-methylbenzamido group contributes to moderate lipophilicity, which favors membrane permeability. vulcanchem.com Conversely, introducing two chloro-substituents on an attached phenyl ring increases the lipophilicity (LogP) to a greater extent, which enhances membrane permeability but can also reduce aqueous solubility.

In silico models are used to predict these properties quantitatively. A derivative containing a quinazolinone moiety was predicted to have a logD at pH 7.4 of 1.92, suggesting favorable membrane permeability. vulcanchem.com This was supported by a high measured Caco-2 permeability value of 8.7 × 10⁻⁶ cm/s, which is indicative of good intestinal absorption. vulcanchem.com Another complex derivative was predicted to have poor Caco-2 permeability. drugbank.com

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen. The this compound scaffold can be modified to improve its resistance to metabolic breakdown. The ethyl ester group itself is a potential site for hydrolysis by esterase enzymes in the plasma. vulcanchem.com

Studies have shown that specific substitutions can enhance metabolic stability. The introduction of a chloro group at the 5-position of the thiazole ring is one strategy to increase stability. vulcanchem.com For the derivative ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, the hydrolytic stability was quantified, showing a half-life (t₁/₂) of 4.2 hours in plasma. vulcanchem.com The same study identified that this compound is likely metabolized by the hepatic enzyme CYP3A4. vulcanchem.com The PLA₂ inhibitor, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate, was also predicted to have favorable metabolic stability. tandfonline.comnih.gov

Prediction of Off-Target Effects

Predicting potential off-target effects and toxicity is a critical step in early-stage drug discovery to minimize the risk of adverse effects. Computational tools are frequently used to screen for potential liabilities. For the highly active PLA₂ inhibitor, ADME profiling suggested a low potential for off-target results. tandfonline.comnih.gov

Online toxicology prediction tools like TOXTREE and pkCSM have been used to assess the toxicity profiles of ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives. nih.gov In one such screening, most of the synthesized compounds were found to have a therapeutically safe profile, although one derivative was flagged for potential genotoxicity, highlighting the importance of such predictive analyses. nih.gov These predictions help guide the selection of candidates for further development and identify potential safety concerns that need to be addressed in later experimental studies.

Compound Names Table

Medicinal Chemistry and Drug Discovery Implications

ET-4-C as a Building Block and Precursor in Drug Synthesis

Ethyl thiazole-4-carboxylate is a crucial intermediate and building block in the synthesis of more complex and biologically active molecules. netascientific.comcaymanchem.com Its thiazole (B1198619) ring is a key structural feature that can be readily modified, making it an attractive starting point for developing new pharmaceuticals. The compound's utility is demonstrated in its application in the synthesis of various drugs, including those targeting bacterial infections and inflammatory conditions. netascientific.comorgsyn.org

The synthesis of ET-4-C derivatives often involves multi-step reactions that introduce various functional groups to enhance biological activity. For instance, it is a precursor in the creation of compounds that inhibit enzymes like anaplastic lymphoma kinase, relevant in cancer therapy, and stearoyl-CoA desaturase, which has implications for metabolic disorders. smolecule.com The adaptability of ET-4-C allows for its use in creating a diverse library of compounds for screening and development. fabad.org.tr

Design and Optimization of Thiazole Derivatives for Enhanced Biological Activity

The design of novel thiazole derivatives from ET-4-C is a strategic process aimed at enhancing their therapeutic potential. cbijournal.com This involves modifying the core structure to improve efficacy, selectivity, and pharmacokinetic properties. fabad.org.tr A common approach is the introduction of different substituents at various positions on the thiazole ring, which has been shown to significantly influence biological activity. cbijournal.com

For example, the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives has been explored to create compounds with potent antimicrobial properties. cbijournal.com The optimization process often involves computational studies, such as molecular docking, to predict the binding interactions of the designed molecules with their biological targets. cbijournal.commdpi.com This allows for a more rational design approach, guiding the synthesis of compounds with a higher probability of success.

Structure-Activity Relationship (SAR) Studies of ET-4-C Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For ET-4-C derivatives, SAR studies have provided valuable insights for the development of more potent therapeutic agents. cbijournal.commdpi.com These studies have revealed that specific structural features are crucial for activity. For instance, the presence of a hydrophobic substituent at the C2 position, an ester group at C4, and a hydrogen bond acceptor at C5 have been identified as important for the activity of certain thiazole derivatives. mdpi.com

In a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, it was found that compounds with electron-withdrawing groups, such as nitro or cyano, exhibited increased antimicrobial activity. cbijournal.com Conversely, the presence of electron-donating groups tended to decrease activity. cbijournal.com The position of these substituents (ortho, meta, or para) on the phenyl ring did not appear to significantly affect the biological activity. cbijournal.com

Development of Novel Therapeutic Agents

The versatility of the this compound scaffold has led to the development of a range of therapeutic agents with different applications.

Antibacterial Agents

Derivatives of ET-4-C have shown significant promise as antibacterial agents. orgsyn.orgcbijournal.com For example, a series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. cbijournal.com Several of these compounds, particularly those with electron-withdrawing substituents, demonstrated promising inhibitory effects. cbijournal.com Molecular docking studies suggest that these compounds may exert their antibacterial action by targeting enzymes like DNA gyrase and DNA topoisomerase. cbijournal.com

Table 1: Antibacterial Activity of Selected ET-4-C Derivatives

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) in µg/mL
Derivative with nitro group Bacillus subtilis Moderate to promising inhibition
Derivative with cyano group Bacillus subtilis Moderate to promising inhibition
Derivative A Bacillus subtilis 10
Derivative with 2,4-dichlorophenyl group Staphylococcus aureus 6.25
Derivative with 2,4-dichlorophenyl group Bacillus subtilis 6.25

Antifungal Agents

The ET-4-C framework has also been utilized to develop potent antifungal agents. cbijournal.comjst.go.jp The same series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives that showed antibacterial activity were also tested against fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus niger. cbijournal.com Compounds with electron-withdrawing groups again showed promising antifungal activity. cbijournal.com The proposed mechanism for their antifungal action is the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. cbijournal.com

In other research, benzofuro[6,7-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones, synthesized from related thiazole precursors, exhibited potent antifungal activity against various Candida and Aspergillus species, with some compounds completely inhibiting fungal growth at a concentration of 6.3 µg/mL. jst.go.jp

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound Type Target Fungi Minimum Inhibitory Concentration (MIC) in µg/mL
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates with electron-withdrawing groups Aspergillus niger Promising inhibition
Benzofuro[6,7-d]thiazole derivative 4d Candida and Aspergillus species 6.3
6-Arylaminobenzo[d]thiazole-4,7-dione derivative 6e Candida and Aspergillus species 6.3
6-Arylaminobenzo[d]thiazole-4,7-dione derivative 6h Candida and Aspergillus species 6.3

Anticancer Agents

The thiazole nucleus, and by extension derivatives of ET-4-C, is a recognized pharmacophore in the development of anticancer agents. mdpi.comnih.govnih.gov Derivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines. nih.gov For example, certain thiazole derivatives have demonstrated selective cytotoxicity towards human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines.

Research into new thiazole-based anticancer agents has identified compounds that target specific cellular pathways, such as the Akt signaling pathway, which is crucial for cell growth and survival. mdpi.com One study reported a thiazole derivative that showed selective inhibitory effects on A549 and C6 rat glioma cells, with IC50 values of 12.0 µg/mL and 3.83 µg/mL, respectively. mdpi.com This compound also induced apoptosis in the C6 cell line more effectively than the standard chemotherapy drug cisplatin. mdpi.com

Table 3: Anticancer Activity of Selected Thiazole Derivatives

Compound Cell Line IC50 (µg/mL)
Thiazole derivative 6 A549 (human lung adenocarcinoma) 12.0 ± 1.73
Thiazole derivative 6 C6 (rat glioma) 3.83 ± 0.76
Thiazole derivative A C6 (rat glioma) 26.33 ± 1.53
Thiazole derivative 8 C6 (rat glioma) 5.83 ± 0.76

Anti-inflammatory Agents

The thiazole scaffold, a core component of this compound, is recognized for its role in the development of anti-inflammatory drugs. nih.govcbijournal.com Thiazole derivatives have been shown to exhibit significant anti-inflammatory properties, making them attractive candidates for drug discovery in this therapeutic area. bohrium.com The structural framework of this compound can be modified to generate new molecules with potent anti-inflammatory effects. chemimpex.comanalis.com.my For instance, certain thiazole derivatives have demonstrated notable analgesic and anti-inflammatory activities in research settings. The development of thiazole-based compounds continues to be an active area of research for creating new agents to manage inflammation.

Antiviral Agents

Derivatives of this compound have been investigated for their potential as antiviral agents. The thiazole nucleus is a key pharmacophore in the design of compounds with antiviral activity against a range of viruses. analis.com.mycbijournal.comwisdomlib.org

Research has explored the synthesis of novel derivatives from this compound to test their antiviral efficacy. In one study, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated. scienceopen.com Through molecular docking studies, two of these compounds showed good binding affinities and inhibition constants, suggesting they could be therapeutic targets for the Mpro protein of SARS-CoV-2. scienceopen.com

Another area of investigation involves creating hydroxycinnamic acid amides of a thiazole containing a valine-4-carboxylic acid ethyl ester. nih.gov These newly synthesized compounds were tested in vitro for their ability to inhibit the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2). nih.gov Some thiazole derivatives have also shown inhibitory potential against other viruses, such as the Junin virus. conicet.gov.ar

Table 1: Antiviral Docking Study of this compound Derivatives against SARS-CoV-2 Mpro

Compound Binding Affinity (kcal/mol) Inhibition Constant (µM) Interacting Residues
2e -8.1 1.66 HIS-41, CYS-145, HIS-163, GLU-166, GLN-189
2h -7.9 2.31 HIS-41, CYS-145, HIS-163, GLU-166, PRO-168

Data sourced from molecular docking predictions. scienceopen.com

Agents for Metabolic Disorders (e.g., 11β-HSD1 inhibitors)

This compound and its derivatives have emerged as significant scaffolds in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is a key therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as it converts inactive cortisone (B1669442) to active cortisol, particularly in the liver and adipose tissue. nih.govgoogle.com

Researchers have designed and synthesized novel classes of 11β-HSD1 inhibitors based on the (phenylsulfonamido-methyl)thiazole framework, using ethyl 2-(aminomethyl)thiazole-4-carboxylate as a starting material. nih.gov These studies have led to the identification of potent and selective inhibitors of both human and mouse 11β-HSD1. nih.gov The inhibitory activity of these compounds highlights the potential of the this compound scaffold in creating drugs for metabolic syndromes. nih.govmdpi.com The search for selective 11β-HSD1 inhibitors derived from thiazoles is an active area of research aimed at supporting therapies for conditions like obesity and metabolic syndrome. mdpi.com

Table 2: In Vitro Inhibitory Activity of Thiazole Derivatives against 11β-HSD1

Compound ID R Human 11β-HSD1 IC₅₀ (nM) Mouse 11β-HSD1 IC₅₀ (nM)
7a H 1200 1400
7b 2-Cl 120 120
7c 3-Cl 41 38
7d 4-Cl 150 150
7e 3-Br 50 50
7f 3-I 65 77
7g 3-CH₃ 150 150
7h 3-CF₃ 100 100

IC₅₀ values represent the concentration required for 50% inhibition. Data from scintillation proximity assays using microsomes containing the respective enzymes. nih.gov

Clinical Potential and Future Directions in Drug Development

The this compound scaffold holds considerable promise for future drug development. Its versatility allows for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. analis.com.myglobalresearchonline.net Thiazole-based compounds are integral to drug discovery and are being investigated for numerous therapeutic applications, including anticancer, antimicrobial, and antidiabetic roles. nih.govbohrium.comwisdomlib.org

The ongoing research into derivatives of this compound is paving the way for the development of new and potent pharmacological agents. wisdomlib.orgnih.gov Several thiazole-ring-bearing drug candidates are currently undergoing intensive preclinical and clinical investigations for various ailments. nih.gov The ability to modify the core structure of this compound makes it a valuable platform for generating lead compounds in the fight against various diseases, ensuring its continued importance in medicinal chemistry. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Ethyl 2-(aminomethyl)thiazole-4-carboxylate
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate
(Phenylsulfonamido-methyl)thiazoles
Cortisone

Applications Beyond Medicinal Chemistry

Agricultural Chemistry

The thiazole (B1198619) moiety is a key feature in many agrochemicals, and ethyl thiazole-4-carboxylate serves as an important intermediate in their synthesis. Its derivatives are explored for their potential to protect crops and enhance agricultural productivity.

Fungicides: The compound is utilized in the formulation of fungicides designed to control the growth of pathogenic fungi on plants. chemimpex.comnetascientific.com Thiazole derivatives have shown effectiveness against a range of fungal plant pathogens. chemimpex.comnetascientific.comresearchgate.net Research into novel pyrazole (B372694) carboxylate derivatives containing a thiazole ring, synthesized from precursors like this compound, has yielded compounds with significant fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.net The development of thiazole-4-carboxylic esters and thioesters has been specifically aimed at creating effective crop protection agents. google.com

Herbicides: this compound and its related structures are used in the development of herbicides. chemimpex.comnetascientific.comnetascientific.com These compounds can be chemically modified to create selective herbicides that target specific weed species while minimizing harm to the desired crops and the surrounding environment. netascientific.com

The following table summarizes the agricultural applications of compounds derived from this compound.

Application AreaTarget Organism/PestResearch Finding
Fungicide Phytopathogenic Fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)Thiazole-containing derivatives show potent activity against various plant fungi. researchgate.netresearchgate.net
Herbicide WeedsServes as a precursor for herbicides designed for targeted pest control with minimal environmental impact. chemimpex.comnetascientific.com

Material Science

In the field of material science, this compound is investigated for its potential to create novel polymers and specialty materials with superior characteristics. chemimpex.comnetascientific.com

Polymers with Enhanced Properties: The incorporation of the thiazole ring from this compound into polymer chains can enhance properties such as thermal stability and chemical resistance. chemimpex.comnetascientific.com Derivatives like 2-ethyl-4-methylthiazole (B98465) are used in polymer formulations to improve both thermal and mechanical properties. chemimpex.com Similarly, ethyl 2-chlorothiazole-4-carboxylate is employed in creating specialty polymers and coatings that exhibit increased durability and resistance to environmental degradation. chemimpex.com

Biochemical Assays and Metabolic Pathway Studies

This compound and its derivatives serve as valuable tools in biochemical research, aiding in the study of complex biological processes. chemimpex.comnetascientific.com

Biochemical Research Tools: The compound is utilized in various biochemical assays to help researchers understand metabolic pathways and enzyme activities. chemimpex.comnetascientific.com Its derivatives can act as reference standards in analytical methods for the accurate identification and quantification of other thiazole-containing molecules in complex biological mixtures. chemimpex.com For instance, specific thiazole carboxylic acid derivatives have been instrumental in developing metabolic stability assays and studying enzyme interactions, such as those involving the CaMKIIα hub domain. acs.org Furthermore, the synthesis of various thiazole-based compounds allows for in-depth studies of their electronic structures and properties, which is crucial for understanding their interactions within biological systems. researchgate.net

Flavor and Fragrance Industry

The distinct sensory profile of this compound and related thiazoles makes them significant in the flavor and fragrance sector. chemimpex.comnetascientific.com

The table below details the use of related thiazoles in various flavor profiles.

Flavor CategoryExample ApplicationRecommended Level (in flavor concentrate for beverage)
Brown Flavors Chocolate & Cocoa50-100 ppm
Coffee (high roast)up to 200 ppm
Bread20 ppm
Malt~10 ppm
Tea Flavors Black Tea~50 ppm
Green Tea~20 ppm
Red Tea (Oolong)~30 ppm
Nut Flavors Pistachio50 ppm

Q & A

Q. What are the foundational synthetic routes for Ethyl thiazole-4-carboxylate derivatives?

Answer: A classical method involves the condensation of ethyl isocyanoacetate with thiono esters under reflux conditions, yielding thiazole derivatives . For example, Hartman et al. (1979) synthesized this compound via this approach, optimizing solvent choice (ethanol) and temperature (reflux) to achieve cyclization. Another route includes oxidation of intermediates using activated manganese(IV) oxide in dichloromethane, as demonstrated in the synthesis of Ethyl 2-(propynoyl)thiazole-4-carboxylate .

Q. How are this compound derivatives characterized in basic research?

Answer: Core characterization techniques include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent patterns and confirm cyclization (e.g., δ 8.44 ppm for thiazole protons in CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+1]+ = 343.0642 for Ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate) .
  • Elemental Analysis : Confirms purity (e.g., C: 38.56%, H: 4.11% for a thiazole derivative) .

Advanced Research Questions

Q. What advanced synthetic strategies improve yield and scalability?

Answer:

  • Continuous Flow Reactors : Enable precise control of reaction parameters (temperature, residence time) for scaled-up synthesis, as proposed for dihydrothiazole derivatives .
  • Multi-Step Functionalization : Tert-butyl-protected intermediates allow sequential modifications. For example, tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate was synthesized via cyanide substitution and palladium-catalyzed coupling, followed by chromatographic purification .

Q. How do structural modifications influence biological activity?

Answer: A Structure-Activity Relationship (SAR) study highlights:

Substituent PositionModificationBiological ImpactReference
2-Amino group (R₁)Replacement with 4-chlorophenylaminoInduces Oct3/4 expression (IC₅₀ = 10 μM in HFFs)
4-Carboxylate (R₂)Esterification (e.g., ethyl to tert-butyl)Enhances metabolic stability
Thiazole coreIntroduction of methyl/cyano groupsModulates DNA binding and antitumor activity (e.g., RPMI-8226 leukemia cell line inhibition)

Q. How are crystallography and computational methods used to analyze noncovalent interactions?

Answer:

  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., Hirshfeld surface analysis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate) .
  • Density Functional Theory (DFT) : Predicts electronic properties and stabilizes reactive intermediates. NCIPLOT visualizes noncovalent interactions (e.g., hydrogen bonds in tryptophan-copper complexes) .

Q. How to address contradictions in bioactivity data across studies?

Answer: Discrepancies often arise from:

  • Substituent Variability : Ethyl 2-(diethylamino)propanamido-thiazole-4-carboxylate shows leukemia cell inhibition , while 4-chlorophenyl derivatives induce pluripotency .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentrations (5–20 μM) affect Oct3/4 activation .
  • Resolution : Cross-validate using orthogonal assays (e.g., qPCR for gene expression, flow cytometry for apoptosis) .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection for aerosolized compounds .
  • Storage : Refrigerate in airtight containers to prevent hydrolysis; avoid exposure to static discharge .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chloro derivatives) for licensed hazardous waste treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.